![molecular formula C17H29ClSn B14306094 Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane CAS No. 111108-96-4](/img/structure/B14306094.png)
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, a chlorine atom, and a 2-(3-methylphenyl)ethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane typically involves the reaction of dibutyltin dichloride with 2-(3-methylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+C6H4(CH2CH3)MgBr→Bu2SnCl[C6H4(CH2CH3)]+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state organotin compounds.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include:
Coordination with DNA and proteins: This can result in the inhibition of DNA replication and protein function.
Generation of reactive oxygen species: This can lead to oxidative stress and cell damage.
類似化合物との比較
- Dibutyltin dichloride
- Dibutyl(chloro)stannane
- Dibutyl(phenyl)stannane
Comparison:
Dibutyltin dichloride: Lacks the 2-(3-methylphenyl)ethyl group, making it less specific in its applications.
Dibutyl(chloro)stannane: Similar structure but without the 2-(3-methylphenyl)ethyl group, leading to different reactivity and applications.
Dibutyl(phenyl)stannane: Contains a phenyl group instead of the 2-(3-methylphenyl)ethyl group, resulting in different chemical properties and uses.
Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane is unique due to the presence of the 2-(3-methylphenyl)ethyl group, which imparts specific reactivity and applications in various fields of research and industry.
特性
CAS番号 |
111108-96-4 |
|---|---|
分子式 |
C17H29ClSn |
分子量 |
387.6 g/mol |
IUPAC名 |
dibutyl-chloro-[2-(3-methylphenyl)ethyl]stannane |
InChI |
InChI=1S/C9H11.2C4H9.ClH.Sn/c1-3-9-6-4-5-8(2)7-9;2*1-3-4-2;;/h4-7H,1,3H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChIキー |
KMDXJORWXWBNLS-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCC1=CC=CC(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


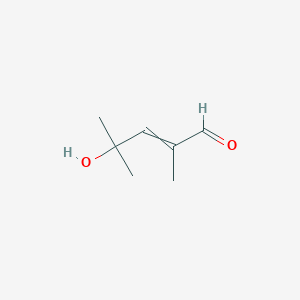

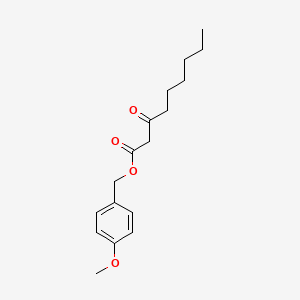
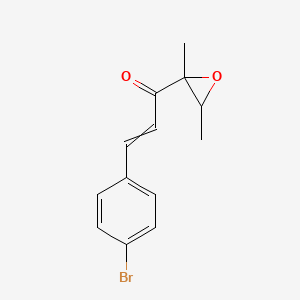
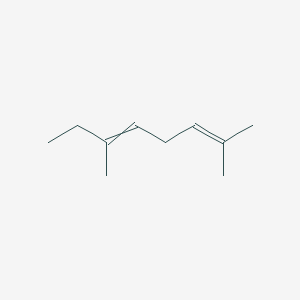
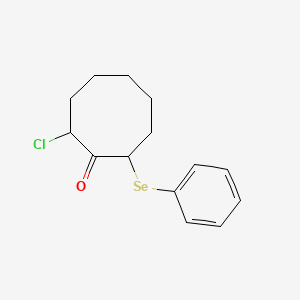

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
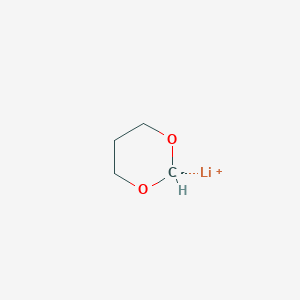
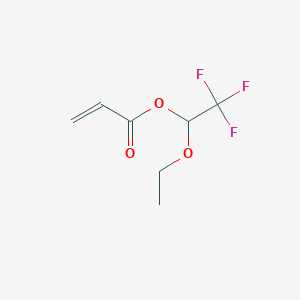
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)

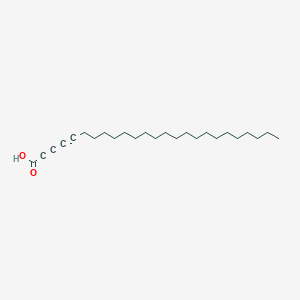
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
